2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
2-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL is a complex organic compound that features a combination of various functional groups, including a triazine ring, a piperidine ring, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Benzyl Group: The benzyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting hydrazine derivatives with aldehydes or ketones.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazone moieties.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenolic and hydrazone groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Drug Development:
Medicine
Therapeutic Agents: The compound’s derivatives could be explored for their therapeutic potential in treating various diseases.
Industry
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Chemical Sensors: It can be used in the development of chemical sensors for detecting specific analytes.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The triazine ring, in particular, is known for its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{2-[4-(4-BENZYLPIPERIDIN-1-YL)-6-[(4-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-NITROPHENOL: shares similarities with other triazine-based compounds and hydrazone derivatives.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups in a single molecule makes it unique.
Properties
Molecular Formula |
C29H30N8O3 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2-[(E)-[[4-(4-benzylpiperidin-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C29H30N8O3/c1-20-7-9-24(10-8-20)31-27-32-28(35-30-19-23-18-25(37(39)40)11-12-26(23)38)34-29(33-27)36-15-13-22(14-16-36)17-21-5-3-2-4-6-21/h2-12,18-19,22,38H,13-17H2,1H3,(H2,31,32,33,34,35)/b30-19+ |
InChI Key |
ULBZEZLGPGBMGB-NDZAJKAJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=C(C=CC(=C5)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=C(C=CC(=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
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